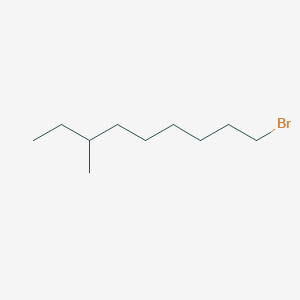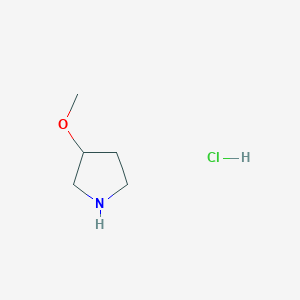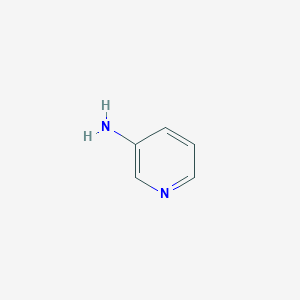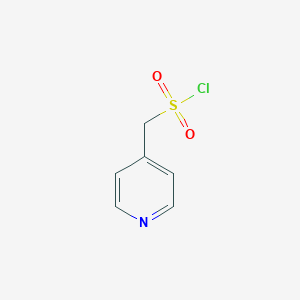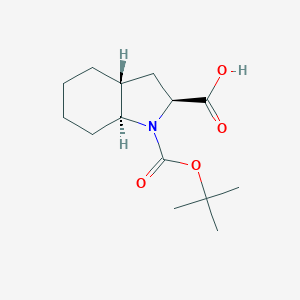
N-Cyclohexanebutyryl glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexanebutyryl glycine, also known as 2-(cyclohexylamino)-2-oxoacetic acid, is a cyclic amino acid derivative. It has gained attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
N-Cyclohexanebutyryl glycine binds to the glycine binding site on the NMDA receptor and enhances the activity of the receptor. This leads to an increase in the influx of calcium ions into the cell, which can activate various signaling pathways. The activation of the NMDA receptor by N-Cyclohexanebutyryl glycine can lead to changes in synaptic plasticity and neuronal excitability.
Biochemische Und Physiologische Effekte
N-Cyclohexanebutyryl glycine has been shown to have a number of biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism that is involved in learning and memory. N-Cyclohexanebutyryl glycine has also been shown to increase the release of dopamine in the prefrontal cortex, which is involved in attention and working memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Cyclohexanebutyryl glycine in lab experiments is that it is a selective agonist of the NMDA receptor. This allows researchers to study the function of the NMDA receptor without affecting other receptors. However, one limitation of using N-Cyclohexanebutyryl glycine is that it can be toxic at high concentrations. Care must be taken to use the appropriate concentration of N-Cyclohexanebutyryl glycine in experiments.
Zukünftige Richtungen
There are several future directions for the use of N-Cyclohexanebutyryl glycine in scientific research. One direction is to study the effects of N-Cyclohexanebutyryl glycine on other neurotransmitter systems, such as the serotonin and noradrenaline systems. Another direction is to study the effects of N-Cyclohexanebutyryl glycine on different brain regions, such as the amygdala and the striatum. Additionally, the development of new analogs of N-Cyclohexanebutyryl glycine may lead to the discovery of new compounds with enhanced activity and selectivity for the NMDA receptor.
Conclusion
N-Cyclohexanebutyryl glycine is a cyclic amino acid derivative that has potential applications in scientific research. Its selective agonist activity on the NMDA receptor makes it a useful tool for studying the function of this receptor. Its effects on LTP and dopamine release suggest that it may have potential therapeutic applications in the treatment of cognitive and psychiatric disorders. Further research is needed to fully understand the biochemical and physiological effects of N-Cyclohexanebutyryl glycine and to develop new analogs with enhanced activity and selectivity.
Synthesemethoden
The synthesis of N-Cyclohexanebutyryl glycine involves the reaction between cyclohexylamine and diethyl oxalate. The reaction mixture is then heated under reflux conditions to form the product. The yield of the product can be increased by using a solvent such as toluene or benzene.
Wissenschaftliche Forschungsanwendungen
N-Cyclohexanebutyryl glycine has been used in scientific research as a tool to study the function of the NMDA receptor. The NMDA receptor is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. N-Cyclohexanebutyryl glycine acts as a selective agonist of the NMDA receptor and can be used to study its function in vitro and in vivo.
Eigenschaften
IUPAC Name |
2-(4-cyclohexylbutanoylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c14-11(13-9-12(15)16)8-4-7-10-5-2-1-3-6-10/h10H,1-9H2,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIWTVZYABXHIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577075 |
Source


|
| Record name | N-(4-Cyclohexylbutanoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexanebutyryl glycine | |
CAS RN |
132422-42-5 |
Source


|
| Record name | N-(4-Cyclohexylbutanoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]methylamino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B143649.png)
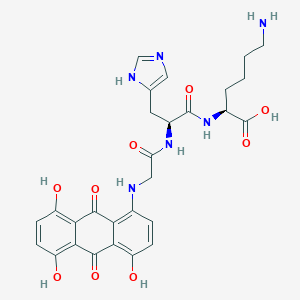


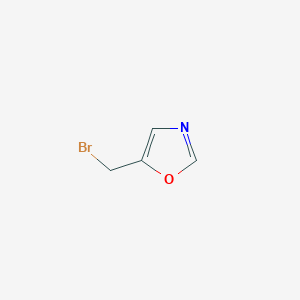
![2,6,7-Trichloroimidazo[1,2-A]pyridine](/img/structure/B143662.png)
